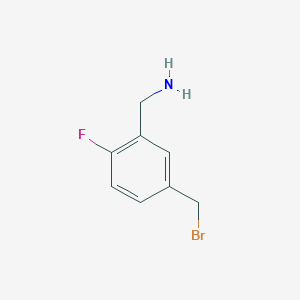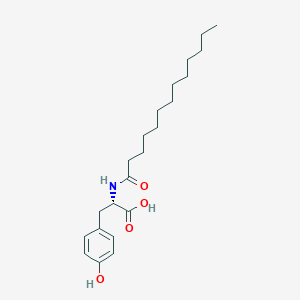
L-Tyrosine, N-(1-oxotridecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, N-(1-oxotridecyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, N-(1-oxotridecyl)- typically involves the derivatization of L-Tyrosine. One common method is the chemical synthesis route, where L-Tyrosine undergoes a series of reactions to introduce the tridecyl group. This process often requires the use of specific catalysts and reaction conditions, such as high temperatures and multi-step procedures .
Industrial Production Methods: Industrial production of L-Tyrosine, N-(1-oxotridecyl)- can also be achieved through biotechnological methods. These methods involve the use of microbial fermentation and enzymatic catalysis to produce the compound from biomass feedstocks. This approach is environmentally friendly and offers high specificity and efficiency .
化学反応の分析
Types of Reactions: L-Tyrosine, N-(1-oxotridecyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the phenolic hydroxyl group and the α-amino group .
Common Reagents and Conditions: Common reagents used in the reactions of L-Tyrosine, N-(1-oxotridecyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled pH and temperature .
Major Products Formed: The major products formed from the reactions of L-Tyrosine, N-(1-oxotridecyl)- depend on the type of reaction. For example, oxidation reactions may yield ketolactams, while reduction reactions can produce amino alcohols .
科学的研究の応用
L-Tyrosine, N-(1-oxotridecyl)- has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various high-value chemicals In biology, it serves as a substrate for enzymatic reactions and is involved in the study of metabolic pathwaysIn industry, it is used in the production of cosmetics and food additives .
作用機序
The mechanism of action of L-Tyrosine, N-(1-oxotridecyl)- involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes such as tyrosine aminotransferases and amino acid oxidases, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
類似化合物との比較
L-Tyrosine, N-(1-oxotridecyl)- can be compared with other derivatives of L-Tyrosine, such as L-3,4-dihydroxyphenylalanine (L-DOPA) and tyramine. While all these compounds share a common tyrosine backbone, their unique functional groups confer different properties and applications. For instance, L-DOPA is primarily used in the treatment of Parkinson’s disease, whereas L-Tyrosine, N-(1-oxotridecyl)- has broader applications in various industries .
Similar Compounds
- L-3,4-Dihydroxyphenylalanine (L-DOPA)
- Tyramine
- 4-Hydroxyphenylpyruvic acid
- Benzylisoquinoline alkaloids
特性
CAS番号 |
823817-12-5 |
|---|---|
分子式 |
C22H35NO4 |
分子量 |
377.5 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-(tridecanoylamino)propanoic acid |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21(25)23-20(22(26)27)17-18-13-15-19(24)16-14-18/h13-16,20,24H,2-12,17H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
InChIキー |
KFLWUIVNVZPCEA-FQEVSTJZSA-N |
異性体SMILES |
CCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
CCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


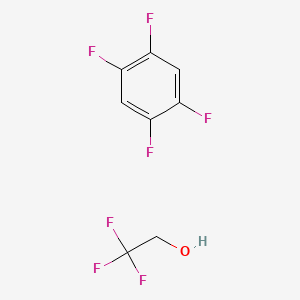
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
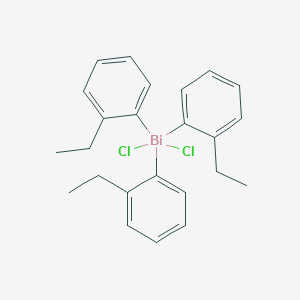

![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
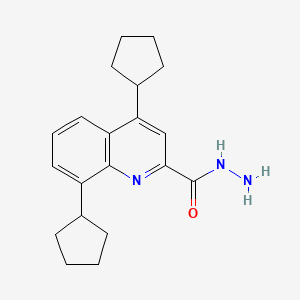
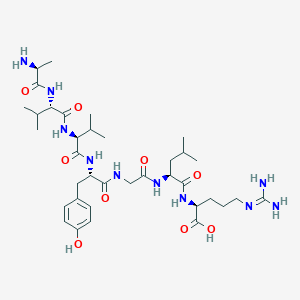
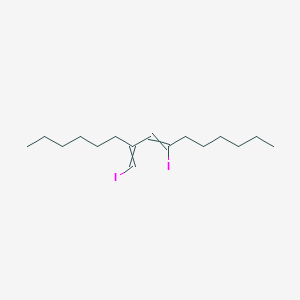
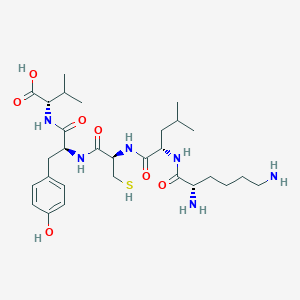
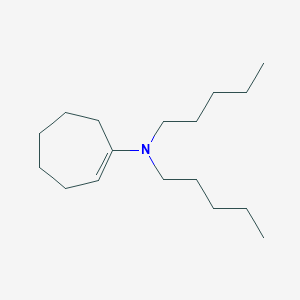
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
